1-[1,4,6,7-Tetrahydro-3-(4-phenoxyphenyl)-5H-pyrazolo[4,3-c]pyridin-5-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1,4,6,7-Tetrahydro-3-(4-phenoxyphenyl)-5H-pyrazolo[4,3-c]pyridin-5-yl]ethanone is a heterocyclic compound that belongs to the family of pyrazolopyridines.
Preparation Methods
The synthesis of 1-[1,4,6,7-Tetrahydro-3-(4-phenoxyphenyl)-5H-pyrazolo[4,3-c]pyridin-5-yl]ethanone typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde with iodine to form the pyrazolopyridine core . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
1-[1,4,6,7-Tetrahydro-3-(4-phenoxyphenyl)-5H-pyrazolo[4,3-c]pyridin-5-yl]ethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy group, using reagents like sodium methoxide.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Research has indicated its potential use in treating diseases such as cancer and neurological disorders.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[1,4,6,7-Tetrahydro-3-(4-phenoxyphenyl)-5H-pyrazolo[4,3-c]pyridin-5-yl]ethanone involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar compounds to 1-[1,4,6,7-Tetrahydro-3-(4-phenoxyphenyl)-5H-pyrazolo[4,3-c]pyridin-5-yl]ethanone include other pyrazolopyridines such as:
- 1H-pyrazolo[3,4-b]pyridines
- 1H-pyrazolo[3,4-d]pyrimidines
- 1H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines
Properties
Molecular Formula |
C20H19N3O2 |
---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
1-[3-(4-phenoxyphenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]ethanone |
InChI |
InChI=1S/C20H19N3O2/c1-14(24)23-12-11-19-18(13-23)20(22-21-19)15-7-9-17(10-8-15)25-16-5-3-2-4-6-16/h2-10H,11-13H2,1H3,(H,21,22) |
InChI Key |
UWNQPXNEZXZSGX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)C(=NN2)C3=CC=C(C=C3)OC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.